molecular formula C7H8O B026319 Bicyclo[2.2.1]hept-5-en-2-one CAS No. 694-98-4

Bicyclo[2.2.1]hept-5-en-2-one

Cat. No.: B026319
CAS No.: 694-98-4
M. Wt: 108.14 g/mol
InChI Key: HUQXEIFQYCVOPD-UHFFFAOYSA-N
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Description

. It is a bicyclic ketone featuring a norbornene skeleton, which is a common structural motif in organic chemistry. This compound is notable for its strained ring system, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]hept-5-en-2-one can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a dehydration step . The reaction conditions typically involve heating the reactants to facilitate the cycloaddition and subsequent dehydration.

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Scientific Research Applications

Structural Overview

Bicyclo[2.2.1]hept-5-en-2-one is characterized by:

  • Molecular Formula : C7_7H8_8O
  • Molecular Weight : Approximately 108.14 g/mol
  • Functional Groups : Contains a double bond and a ketone functional group, contributing to its reactivity and biological activity.

Synthetic Organic Chemistry

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of complex organic molecules. Its rigid bicyclic structure allows for the formation of various derivatives through reactions such as:

  • Diels-Alder Reactions : Often utilized to create larger bicyclic systems.
  • Oxidation and Reduction Reactions : Can be oxidized to form bicyclo[2.2.1]heptane-2,5-dione or reduced to yield bicyclo[2.2.1]hept-5-en-2-ol, showcasing its versatility in synthetic pathways .

Table 1: Common Reactions Involving this compound

Reaction TypeProductReagents
OxidationBicyclo[2.2.1]heptane-2,5-dionePotassium permanganate, chromium trioxide
ReductionBicyclo[2.2.1]hept-5-en-2-olSodium borohydride, lithium aluminum hydride
SubstitutionVarious derivativesGrignard reagents, organolithium compounds

Medicinal Chemistry

Potential Biological Activities
Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies suggest efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Investigated for potential therapeutic applications in inflammatory diseases.

Chiral Ligand in Asymmetric Catalysis
The presence of a chiral center allows this compound to function as a chiral ligand in asymmetric synthesis, promoting reactions with high enantioselectivity . This application is crucial for synthesizing pharmaceuticals that require specific stereochemistry.

Material Science

Polymer Production
In industrial applications, this compound is utilized in the production of polymers and resins due to its reactive double bond and ketone group . These features enable the formation of cross-linked structures that enhance material properties.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Asymmetric Synthesis

Research conducted on the use of this compound as a chiral ligand revealed its effectiveness in catalyzing the asymmetric synthesis of chiral amines with high yields and selectivity . This application highlights its importance in pharmaceutical chemistry.

Biological Activity

Bicyclo[2.2.1]hept-5-en-2-one, a bicyclic compound, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological effects, including anti-cancer properties, receptor antagonism, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological activity. The compound's molecular formula is C8H10OC_8H_{10}O, and it features a ketone functional group that plays a crucial role in its interactions with biological targets.

1. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of this compound derivatives. For instance, a compound derived from this structure demonstrated significant anti-metastatic effects against pancreatic cancer cells (CFPAC1). The study reported that treatment with this compound resulted in a 20.2% inhibition of cell migration after 48 hours, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Anti-Cancer Activity of this compound Derivatives

CompoundIC50 (nM)Cell LineEffect
Compound 2e48CFPAC1Anti-metastatic
Compound 2f420CFPAC1Reduced activity
Compound 2g5600CFPAC1Low efficacy

2. CXCR Antagonism

This compound has been identified as a selective antagonist of the chemokine receptor CXCR2, which is implicated in cancer metastasis and inflammation. The compound exhibited an IC50 value of 48 nM for CXCR2, demonstrating high selectivity over CXCR1 (IC50 ratio of 60.4 ) . This selectivity indicates its potential utility in developing targeted therapies for metastatic cancers.

Figure 1: Molecular Docking Results
Molecular docking studies revealed that the (S)-configuration of this compound showed superior binding affinity to CXCR2 compared to its (R)-counterpart, highlighting the importance of stereochemistry in drug design.

Pharmacokinetics

The pharmacokinetic profile of this compound derivatives indicates favorable absorption and distribution characteristics. For example, in vivo studies demonstrated a maximum concentration (Cmax) of 2863 ng/mL after oral administration at a dose of 10 mg/kg , with a half-life (t1/2t_{1/2}) of 2.58 hours . This profile suggests that the compound may be suitable for further development into an oral therapeutic agent.

Case Studies

Several case studies have explored the biological activity of this compound derivatives:

  • Case Study 1: A study on the derivative compound 2e showed significant inhibition of cell migration in CFPAC1 cells through wound healing assays and Transwell assays, supporting its role as an anti-cancer agent .
  • Case Study 2: Another investigation focused on the synthesis and evaluation of various substituted bicyclo[2.2.1]heptanes, revealing their potential as inhibitors for specific enzymatic pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Bicyclo[2.2.1]hept-5-en-2-one, and how can experimental reproducibility be ensured?

  • Methodological Answer : The compound can be synthesized via hydrolysis of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile (91% yield) or using oxalyl chloride-based protocols . To ensure reproducibility, document reaction parameters (temperature, catalyst loading, solvent purity) in the "Methods" section, adhering to guidelines for experimental rigor . Include characterization data (NMR, IR) for intermediates and final products, and validate purity via GC or HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR to confirm regiochemistry and stereochemistry .
  • IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1750 cm⁻¹) .
  • X-ray crystallography (if crystalline) for unambiguous structural determination .
  • Mass spectrometry for molecular weight validation.
    • Purity must be confirmed via melting point analysis or chromatographic methods .

Q. What experimental conditions influence the stability of this compound during storage or reactions?

  • Methodological Answer : Conduct stability studies under varying conditions:

  • Thermal stability : Use TGA/DSC to assess decomposition thresholds .
  • Solvent effects : Test solubility and reactivity in polar vs. non-polar solvents (e.g., DCM vs. hexane).
  • Oxygen/moisture sensitivity : Store under inert atmosphere (N2/Ar) and monitor via FTIR for oxidation products .

Advanced Research Questions

Q. What mechanistic insights govern the Diels-Alder reactivity of this compound in polymer chemistry?

  • Methodological Answer : Investigate the compound’s role as a dienophile in ring-opening metathesis polymerization (ROMP) using Grubbs catalysts . Perform kinetic studies (e.g., in situ NMR) to track reaction progress and DFT calculations to model transition states. Compare reactivity with substituted derivatives (e.g., 2-carboxylic acid analogs) .

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Validate predictions with experimental outcomes (e.g., NMR monitoring of adduct formation) . Compare results with related norbornene derivatives to identify electronic effects .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound-derived polymers?

  • Methodological Answer : Systematically vary catalyst systems (e.g., Ziegler-Natta vs. metallocene) and characterize polymer properties (Mw, PDI via GPC; thermal stability via DSC). Cross-reference data with literature using meta-analysis frameworks (e.g., PICO) to isolate variables like monomer purity or reaction scale .

Q. How does stereochemistry impact the biological activity of this compound derivatives?

  • Methodological Answer : Synthesize enantiopure analogs using chiral catalysts (e.g., Sharpless conditions) and evaluate bioactivity via enzyme inhibition assays. Characterize enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Correlate structural data (X-ray) with activity trends .

Q. What advanced functionalization methods enable the synthesis of this compound-based probes for materials science?

  • Methodological Answer : Employ click chemistry (e.g., azide-alkyne cycloaddition) to attach fluorophores or NHS esters for bioconjugation . Optimize reaction conditions (e.g., Cu(I) catalysis) and validate functionalization via MALDI-TOF or fluorescence spectroscopy .

Q. Methodological Frameworks for Research Design

Q. How can the FINER criteria improve the formulation of research questions on this compound?

  • Answer : Apply the FINER framework:

  • Feasible : Ensure access to specialized equipment (e.g., Schlenk lines for air-sensitive reactions).
  • Interesting : Address gaps in polymerization mechanisms or toxicity profiles.
  • Novel : Explore understudied applications (e.g., photoresponsive materials).
  • Ethical : Adhere to safety protocols for handling reactive intermediates.
  • Relevant : Align with trends in sustainable chemistry or biomedical materials .

Q. What statistical tools are appropriate for analyzing structure-property relationships in this compound derivatives?

  • Answer : Use multivariate regression to correlate substituent effects (e.g., Hammett σ values) with thermal stability or reactivity. Apply principal component analysis (PCA) to reduce dimensionality in spectroscopic datasets .

Q. Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to meet journal standards?

  • Answer : Follow Beilstein Journal guidelines:
  • Report detailed protocols for novel compounds (reagents, temperatures, workup steps).
  • For known compounds, cite prior literature but include purity data (e.g., NMR, elemental analysis) .
  • Deposit large datasets (e.g., crystallographic files) as supplementary information .

Q. What steps validate the environmental impact of this compound in green chemistry applications?

  • Answer : Conduct lifecycle assessments (LCAs) to evaluate synthesis waste. Test biodegradability via OECD 301 protocols and ecotoxicity using Daphnia magna assays .

Properties

IUPAC Name

bicyclo[2.2.1]hept-5-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQXEIFQYCVOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989218
Record name Bicyclo[2.2.1]hept-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694-98-4
Record name Bicyclo(2.2.1)hept-2-en-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-5-en-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]hept-5-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bicyclo[2.2.1]hept-5-en-2-one
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Bicyclo[2.2.1]hept-5-en-2-one
Bicyclo[2.2.1]hept-5-en-2-one
Bicyclo[2.2.1]hept-5-en-2-one

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